Icatibant, also known by the trade name Firazyr®, is a medication approved for the treatment of acute attacks of hereditary angioedema (HAE) types I and II []. HAE is a rare genetic disorder characterized by swelling of the skin, mucous membranes, and internal organs due to a deficiency of C1-esterase inhibitor (C1-INH) []. Icatibant acts by specifically blocking the bradykinin B2 receptor, thus preventing the action of bradykinin, a potent inflammatory mediator involved in the swelling and pain associated with HAE attacks [].
Clinical trials have established the safety and efficacy of icatibant in patients with HAE types I and II. These studies have shown that icatibant is effective in rapidly reducing the symptoms of HAE attacks, including swelling, pain, and abdominal cramping [, ]. Additionally, the studies have demonstrated that icatibant has a good safety profile, with a low incidence of side effects [, ].
While icatibant is only approved for the treatment of HAE, it is being investigated for potential use in other conditions, including:
Icatibant is sometimes used off-label to treat angioedema caused by angiotensin-converting enzyme (ACE) inhibitors, a class of medications used to treat high blood pressure and heart failure. However, evidence for its effectiveness in this setting is limited and further research is needed [].
The potential role of icatibant in the treatment of COVID-19 is being explored based on the possibility that it may help to mitigate the inflammatory response associated with the disease []. However, this research is still at an early stage and more studies are necessary to determine its efficacy and safety in this context [].
A small study has investigated the use of icatibant to treat sweating-induced dermal pain, a rare condition characterized by pain triggered by sweating. The study suggests that icatibant may be effective in reducing pain, but further research is needed to confirm these findings [].